molecular formula C11H12N2O3 B8749818 N-cyclopropyl-3-methyl-4-nitrobenzamide

N-cyclopropyl-3-methyl-4-nitrobenzamide

Cat. No. B8749818
M. Wt: 220.22 g/mol
InChI Key: WKRBNESJVINTBB-UHFFFAOYSA-N
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Patent
US07994339B2

Procedure details

3.35 g (33 mmol) of triethylamine was added to a solution containing 1.65 g (29 mmol) of cyclopropylamine in 50 ml of tetrahydrofuran, then 5.0 g (28 mmol) of 3-methyl-4-nitrobenzoyl chloride was added dropwise while cooled with iced water. The reaction mixture was allowed to room temperature and after stirred for 12 hours, poured into iced water and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 4.7 g of the desired compound. This was used in the next reaction without being purified.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH:8]1([NH2:11])[CH2:10][CH2:9]1.[CH3:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][C:21]=1[N+:22]([O-:24])=[O:23])[C:16](Cl)=[O:17].O>O1CCCC1>[CH:8]1([NH:11][C:16](=[O:17])[C:15]2[CH:19]=[CH:20][C:21]([N+:22]([O-:24])=[O:23])=[C:13]([CH3:12])[CH:14]=2)[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=C(C(=O)Cl)C=CC1[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
after stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CC1)NC(C1=CC(=C(C=C1)[N+](=O)[O-])C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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